molecular formula C17H22N4O3 B2789832 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one CAS No. 2097908-70-6

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B2789832
CAS No.: 2097908-70-6
M. Wt: 330.388
InChI Key: WBJNEHYKWCGTNC-UHFFFAOYSA-N
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Description

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is a synthetic compound featuring a triazole moiety linked to a pyrrolidine and a phenoxypropanone group. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which often enhances the binding affinity and bioavailability of drug candidates . Compounds containing the 1,2,3-triazole core are frequently explored in drug discovery for a wide range of therapeutic areas, including as potential anticonvulsants and anti-infective agents. The specific structural architecture of this molecule, which integrates a heterocyclic system with a ketone functionality, makes it a valuable intermediate for researchers working in lead optimization and the synthesis of novel bioactive molecules. Its primary research value lies in its potential as a key scaffold for the development of new pharmacologically active compounds, particularly in the design and screening of libraries targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13(24-16-6-4-3-5-7-16)17(22)20-9-8-15(11-20)21-10-14(12-23-2)18-19-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNEHYKWCGTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C=C(N=N2)COC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring is usually synthesized via a Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," using an alkyne and an azide under copper(I) catalysis.

  • Pyrrolidine Synthesis: : The pyrrolidine ring can be constructed using a reductive amination approach where an aldehyde reacts with an amine, followed by cyclization.

  • Combining Functional Groups: : The key step involves connecting the phenoxypropanone moiety to the triazole-pyrrolidine framework via nucleophilic substitution or carbonyl chemistry, under carefully controlled conditions to maintain the integrity of functional groups.

Industrial Production Methods

Scaling up the production of this compound in an industrial setting might involve:

  • Batch Processes: : Employing batch reactors to precisely control reaction conditions for each step of the synthesis.

  • Continuous Flow Chemistry: : For more efficient production, continuous flow techniques might be utilized, providing consistent reaction environments and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is susceptible to various chemical reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxymethyl or phenoxy groups.

  • Reduction: : Reduction reactions can target the carbonyl group present in the phenoxypropanone moiety.

  • Substitution: : The triazole and pyrrolidine rings make the compound amenable to substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes.

  • Substitution Reagents: : Nucleophiles like amines or thiols under basic conditions for substitution reactions.

Major Products Formed

  • Oxidation: : Possible formation of hydroxylated derivatives or aldehyde/ketone analogs.

  • Reduction: : Alcohol derivatives from the reduction of carbonyl groups.

  • Substitution: : Variously substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one finds applications across multiple scientific domains:

  • Chemistry: : Used as a building block in complex organic synthesis and in the study of reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, possibly as an enzyme inhibitor or receptor modulator.

  • Medicine: : May serve as a lead compound in drug discovery programs targeting specific disease pathways.

  • Industry: : Utilized in the development of specialized polymers or materials with unique properties.

Mechanism of Action

The mechanism by which 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one exerts its effects involves:

  • Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Could influence cellular pathways such as signal transduction or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrrolidine Scaffolds

Compound B : 1-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (BK77687)
  • Molecular Formula : C₁₅H₁₉N₅O₂
  • Molecular Weight : 301.34 g/mol
  • Key Differences: Replaces the phenoxy group in Compound A with a pyridin-3-yl substituent.
MYF-03-69 : 1-[(3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-1-yl]prop-2-en-1-one
  • Molecular Formula : C₂₂H₂₀F₃N₅O₂
  • Molecular Weight : 444.16 g/mol
  • Key Differences: Incorporates a trifluoromethylbenzyloxy group and an acryloyl chain instead of the methoxymethyl and phenoxy groups in Compound A.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acryloyl moiety may enable covalent binding to biological targets .

Triazoloamide Derivatives ()

Compound ID Substituent on Triazole Yield (%) Molecular Weight (g/mol) Notable Features
2cab 4-Methoxyphenyl 89 287 High yield; methoxy enhances solubility
2cag 3-Methoxyphenyl 93 287 Meta-substitution may alter steric effects
Compound A 4-(Methoxymethyl) N/A 301.34 Methoxymethyl offers flexibility and hydrogen bonding

Key Observations :

  • Compound A ’s methoxymethyl group provides greater conformational flexibility compared to rigid aryl substituents in 2cab/2cag.
  • Higher molecular weight of Compound A may impact bioavailability compared to simpler triazoloamides .

Pyrazoline and Chalcone Analogues

Compound C : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
  • Key Features : Pyrazoline core with chlorophenyl and isopropyl substituents.
  • Biological Activity : Exhibits antitumor and antimicrobial properties .
  • Comparison : While Compound A lacks a pyrazoline ring, its triazole-pyrrolidine scaffold may similarly engage in hydrogen bonding and hydrophobic interactions for biological activity.
Triazolyl Chalcone () : (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
  • Key Features: Combines chalcone (diarylenone) and triazole motifs.
  • Comparison: Compound A’s phenoxy group may mimic the chalcone’s aryl interactions, but its pyrrolidine-triazole scaffold offers distinct spatial geometry.

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name: 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
  • Molecular Formula: C15_{15}H20_{20}N4_{4}O3_{3}
  • CAS Number: Not specified in available resources.

Structural Features

The molecule features:

  • A triazole ring, which is known for its role in biological activities.
  • A pyrrolidine moiety that may enhance lipophilicity and bioavailability.
  • A phenoxypropanone structure that could contribute to its pharmacological properties.

Research indicates that compounds with triazole moieties often exhibit diverse biological activities, including:

  • Antimicrobial Properties: Triazoles are frequently studied for their antifungal and antibacterial effects. The presence of the methoxymethyl group may enhance these properties by improving solubility or facilitating interaction with microbial targets.
  • Anticancer Activity: Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar triazole compounds found that they effectively inhibited the growth of several bacterial strains. The specific IC50 values for related compounds ranged from 10 to 50 µM, indicating a promising potential for the development of new antibiotics.

CompoundBacterial StrainIC50 (µM)
Compound AE. coli25
Compound BS. aureus30
Target CompoundVariousTBD

Anticancer Activity

In another study focused on cancer cell lines, derivatives of the target compound were shown to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 20 µM. This suggests a potential therapeutic application in oncology.

Cell LineConcentration (µM)% Cell Viability
MCF-72040
MDA-MB-2315055

In Vivo Studies

Preliminary in vivo studies on animal models have demonstrated that compounds with similar structures can reduce tumor size significantly when administered at therapeutic doses over a period of four weeks.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and what analytical techniques are critical for structural confirmation?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core followed by functionalization with methoxymethyl triazole and phenoxy groups. Key steps include Huisgen cycloaddition for triazole ring formation and nucleophilic substitution for phenoxy attachment . Critical analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions, particularly for distinguishing between 1,2,3-triazole isomers .
  • Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts .
  • X-ray Crystallography : To resolve stereochemical ambiguities and confirm crystal packing, using software like SHELXL for refinement .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance during triazole functionalization?

Steric hindrance from the methoxymethyl group on the triazole ring can reduce yields. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing transition states .
  • Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and reduces side reactions .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .
    Post-synthesis, purification via column chromatography with gradient elution isolates the target compound from steric byproducts .

Basic: What crystallographic methodologies are recommended for resolving the compound’s molecular structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Essential for absolute configuration determination. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Refinement Software : SHELXL is preferred for handling anisotropic displacement parameters and validating hydrogen bonding networks .
  • Visualization Tools : WinGX and ORTEP for Windows generate publication-quality ellipsoid diagrams and packing diagrams .

Advanced: How should researchers address discrepancies in biological activity data across assay platforms?

Contradictions may arise from variations in cell lines, solvent systems, or assay endpoints. Methodological solutions include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility .
  • Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in high-throughput screening data .

Basic: What challenges arise in characterizing the compound’s stereochemistry, and how are they resolved?

The pyrrolidinyl group introduces stereochemical complexity. Challenges include:

  • Diastereomer Separation : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) resolves enantiomers .
  • Dynamic NMR : Detects rotameric equilibria in the phenoxypropanone moiety at low temperatures .
  • Vibrational Circular Dichroism (VCD) : Complementary to X-ray data for absolute configuration assignment in solution .

Advanced: What strategies are effective for analyzing hydrogen bonding and crystal packing interactions?

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
  • SHELXL Constraints : Apply restraints to disordered methoxymethyl groups during refinement .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing density .

Basic: How can initial biological screening be designed to evaluate pharmacological potential?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution against Gram-positive/negative strains .
    • Kinase Inhibition : Fluorescence-based assays targeting ATP-binding pockets .
  • Cytotoxicity Profiling : MTT assays on non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: What computational approaches predict the triazole moiety’s reactivity under varying pH conditions?

  • Density Functional Theory (DFT) : Models protonation states of the triazole nitrogen atoms, predicting sites for electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in acidic/basic environments to guide synthetic pH optimization .
  • pKa Prediction Tools : Software like MarvinSuite estimates ionization states influencing reactivity .

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